REACTION_CXSMILES
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Cl[CH:2]([CH2:6][C:7]1[O:11][C:10]([CH3:12])=[N:9][C:8]=1[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)[C:3]([OH:5])=[O:4]>C(O)(=O)C.[Zn]>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:8]2[N:9]=[C:10]([CH3:12])[O:11][C:7]=2[CH2:6][CH2:2][C:3]([OH:5])=[O:4])=[CH:18][CH:17]=1
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Name
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2-chloro-3-[4-(4-chlorophenyl)-2-methyl-5-oxazolyl]-propionic acid
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Quantity
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1 g
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Type
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reactant
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Smiles
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ClC(C(=O)O)CC1=C(N=C(O1)C)C1=CC=C(C=C1)Cl
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Quantity
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0.87 g
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Type
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catalyst
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Smiles
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[Zn]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating for 40 minutes
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Duration
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40 min
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Type
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FILTRATION
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Details
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undissolved materials were filtered off
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Type
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ADDITION
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Details
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water was added to the filtrate
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Type
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FILTRATION
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Details
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The resulting crystalline precipitate was collected by filtration
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Name
|
|
Type
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product
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Smiles
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ClC1=CC=C(C=C1)C=1N=C(OC1CCC(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |